molecular formula C17H19NO6S B2390806 N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 363145-06-6

N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B2390806
CAS No.: 363145-06-6
M. Wt: 365.4
InChI Key: HFYAYMJDMOJPIX-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonamide glycine derivative characterized by a 2,4-dimethoxyphenyl group and a 4-methylphenylsulfonyl moiety attached to the glycine backbone. Its molecular formula is C₁₇H₁₉NO₆S (inferred from analogs in ), with a molecular weight of approximately 389.4 g/mol. The compound’s structure combines electron-donating methoxy groups (para and ortho positions) and a sulfonyl linker, which may influence its solubility, stability, and biological interactions.

Properties

IUPAC Name

2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c1-12-4-7-14(8-5-12)25(21,22)18(11-17(19)20)15-9-6-13(23-2)10-16(15)24-3/h4-10H,11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYAYMJDMOJPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 4-methylbenzenesulfonyl chloride.

    Formation of Sulfonamide: The 2,4-dimethoxyaniline is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the corresponding sulfonamide.

    Glycine Coupling: The sulfonamide is then coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonyl glycine derivative with a methyl group on the sulfonyl phenyl ring, setting it apart from similar compounds and potentially influencing its chemical reactivity and biological activity.

Scientific Research Applications

This compound is studied across various scientific disciplines.

Chemistry this compound serves as a building block in synthesizing complex organic molecules.

Biology It is studied for potential biological activities, such as enzyme inhibition and receptor binding. Research indicates that sulfonyl glycine derivatives can inhibit various enzymes, suggesting uses for treating diseases related to enzyme dysregulation. Some analogs have shown anti-inflammatory effects in vitro, making them potential candidates for further investigation in inflammatory disease models.

Medicine The compound is investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry It is utilized in developing new materials and chemical processes.

Enzyme Inhibition

Research suggests that derivatives of sulfonyl glycine can inhibit various enzymes, indicating potential applications in treating diseases where enzyme dysregulation is a factor.

Anti-inflammatory Properties

Some analogs have demonstrated anti-inflammatory effects in vitro, making them candidates for further investigation in inflammatory disease models.

Anticancer Potential

The compound is also being explored for its anticancer potential.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural differences and properties between the target compound and its analogs:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine R₁ = 2,4-dimethoxyphenyl; R₂ = 4-methylphenyl C₁₇H₁₉NO₆S ~389.4 High polarity due to methoxy groups; discontinued
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine R₁ = 2,3-dichlorophenyl; R₂ = 4-methylphenyl C₁₅H₁₃Cl₂NO₄S 374.25 Electron-withdrawing Cl groups; reduced solubility
N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine R₁ = 4-chlorophenyl; R₂ = 4-methoxyphenyl C₁₅H₁₄ClNO₅S 355.80 Balanced polarity; potential kinase inhibition
N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine R₁ = 4-methylphenyl; R₂ = 4-methylphenyl C₁₆H₁₇NO₄S 319.38 Symmetric methyl groups; hydrophobic
N-(2-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine R₁ = 2-methoxyphenyl; R₂ = 4-methylphenyl C₁₆H₁₇NO₅S 343.38 Ortho-methoxy; steric hindrance

Key Observations :

  • Electronic Effects : Methoxy groups (electron-donating) enhance solubility in polar solvents compared to chloro or methyl substituents .
  • Bioactivity : Chlorophenyl derivatives () are associated with kinase inhibition, while dimethoxy variants may target inflammatory pathways .

Pharmacological and Industrial Relevance

  • Antibacterial/Anti-inflammatory Activity: Sulfonamides are known for diverse bioactivity (). The dimethoxy variant’s polarity may enhance membrane penetration .
  • Commercial Status : Many analogs (e.g., ) are discontinued, suggesting challenges in scalability or stability.
  • Environmental Impact : Perfluorinated analogs () are restricted due to persistence, highlighting the need for greener alternatives.

Biological Activity

N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonyl glycine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Overview of the Compound

  • Chemical Name : this compound
  • CAS Number : 363145-06-6
  • Molecular Formula : C₁₇H₁₉N₁O₆S
  • Molecular Weight : 365.40 g/mol

The compound features a sulfonamide group attached to a glycine moiety, with distinctive methoxy and methyl substituents that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Sulfonamide :
    • Reacting 2,4-dimethoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
  • Glycine Coupling :
    • Coupling the sulfonamide with glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC), often with a catalyst like 4-dimethylaminopyridine (DMAP) .

This compound exhibits biological activity primarily through enzyme inhibition and receptor modulation. The compound may interact with specific molecular targets, potentially inhibiting enzymes by binding to their active sites or modulating receptor activity .

Biological Studies

Several studies have evaluated the biological activity of this compound:

  • Enzyme Inhibition :
    • Research indicates that derivatives of sulfonyl glycine can inhibit various enzymes, suggesting potential applications in treating diseases where enzyme dysregulation is a factor .
  • Anti-inflammatory Properties :
    • Some analogs have demonstrated anti-inflammatory effects in vitro, making them candidates for further investigation in inflammatory disease models .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration into its mechanism and efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(2,4-dimethoxyphenyl)-N-[(4-chlorophenyl)sulfonyl]glycineStructureModerate enzyme inhibition
N-(2,4-dimethoxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycineStructureStronger anticancer activity
N-(2,4-dimethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycineStructureEnhanced receptor binding

The presence of the methyl group on the sulfonamide ring is believed to enhance the compound's reactivity and biological activity compared to other similar derivatives .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study exploring the effects of various sulfonamide derivatives showed that modifications on the phenolic rings significantly affected their inhibitory potency against specific enzymes .
  • Animal Models :
    • In vivo studies indicated that certain derivatives could reduce inflammation markers in animal models of arthritis, highlighting their therapeutic potential .
  • Cell Line Testing :
    • Cytotoxicity assays conducted on cancer cell lines revealed promising results for several derivatives including this compound, suggesting it could be developed into a novel anticancer agent .

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